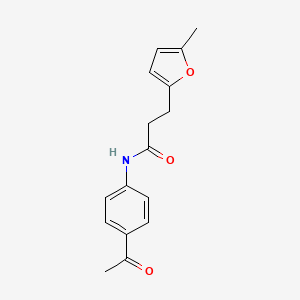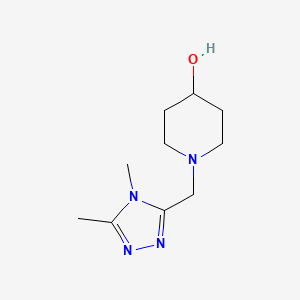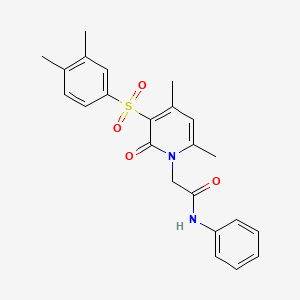![molecular formula C15H12FN3O3S3 B2554508 2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide CAS No. 887202-05-3](/img/structure/B2554508.png)
2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This type of compound is often found in various pharmaceuticals and dyes .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which it’s reacted. Benzothiazoles can participate in a variety of chemical reactions, often serving as building blocks in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Cytotoxic Activity in Cancer Research
Recent studies have showcased the synthesis of novel sulfonamide derivatives, including compounds related to the chemical structure of interest, demonstrating significant cytotoxic activity against various cancer cell lines. These derivatives, by incorporating structural motifs such as benzothiazole, have been evaluated for their potential to inhibit tumor growth effectively. For example, certain derivatives have shown considerable anticancer activity against breast and colon cancer cell lines, suggesting their utility in developing new therapeutic agents (Ghorab et al., 2015; Hammam et al., 2005).
Antimicrobial and Antifungal Applications
The compound and its derivatives have also been synthesized for evaluating antimicrobial and antifungal activities. These studies aim to explore the therapeutic potential of such compounds in treating infectious diseases. Some derivatives have been screened for antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as fungi, showcasing their potential as broad-spectrum antimicrobial agents (Badiger et al., 2013; Darwish et al., 2014).
Antitumor and Kinase Inhibition Studies
Further research has explored the synthesis and evaluation of benzothiazole derivatives for antitumor activities, with some compounds showing significant inhibitory effects against specific cancer cell lines. These studies are crucial for understanding the structure-activity relationship (SAR) and developing more effective and selective anticancer therapies (Yurttaş et al., 2015; Stec et al., 2011).
Novel Synthetic Pathways and Medicinal Chemistry
Research also delves into novel synthetic pathways for creating derivatives of this compound, aiming to improve pharmacokinetic properties or enhance biological activity. Such work contributes significantly to the field of medicinal chemistry, offering insights into the design of new drugs with optimized efficacy and reduced toxicity (Hughes et al., 2005; Osmaniye et al., 2018).
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S3/c16-9-1-3-10(4-2-9)23-8-14(20)19-15-18-12-6-5-11(25(17,21)22)7-13(12)24-15/h1-7H,8H2,(H2,17,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDNGGJADVEGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2554428.png)
![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2554429.png)

![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime](/img/structure/B2554433.png)
![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone](/img/structure/B2554434.png)
![ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2554435.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2554436.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone](/img/structure/B2554438.png)
![4-[2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide](/img/structure/B2554440.png)
![1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2554442.png)


![tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate](/img/structure/B2554448.png)